6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from appropriate hydrazines and diketones.
Cyclization: Using suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introducing the 3-chlorobenzyl and 4-methoxyphenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorobenzyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 6-(4-methoxyphenyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
The unique combination of the 3-chlorobenzyl and 4-methoxyphenyl groups in 6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be explored in terms of its binding affinity, selectivity, and efficacy in various applications.
Properties
Molecular Formula |
C22H20ClN3O2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
6-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-19(12-15-5-4-6-17(23)11-15)22(27)26-21(24-13)20(14(2)25-26)16-7-9-18(28-3)10-8-16/h4-11,25H,12H2,1-3H3 |
InChI Key |
ZBPMHAHBVYBGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC(=CC=C3)Cl)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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